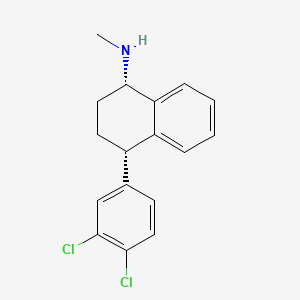

Sertraline Hydrochloride

Description

Properties

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-XHXSRVRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79617-96-2 (Parent) | |

| Record name | Sertraline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040243 | |

| Record name | Sertraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79559-97-0, 79617-89-3 | |

| Record name | Sertraline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sertraline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sertraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sertraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Neuronal Action of Sertraline Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sertraline hydrochloride is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for a range of psychiatric disorders.[1][2] Its therapeutic efficacy is rooted in a complex interplay of immediate and long-term effects on neuronal pathways. The primary mechanism is the high-affinity blockade of the serotonin transporter (SERT), leading to an acute increase in synaptic serotonin concentrations.[3][4] This initial action, however, does not fully account for the characteristic therapeutic delay of several weeks. This guide delineates the full mechanistic cascade, from transporter inhibition to the downstream neuronal adaptations that are believed to underlie its clinical effects. We will explore the secondary pharmacodynamics, including its modest effects on dopamine transport and its interaction with sigma-1 (σ1) receptors, and detail the experimental methodologies used to validate these actions.[1][[“]] The long-term consequences, such as autoreceptor desensitization, enhanced neurotrophic factor expression, and structural neuroplasticity, are critical to a comprehensive understanding of sertraline's profile.[6][7][8] This document serves as an in-depth resource, bridging molecular pharmacology with functional neuronal outcomes to inform future research and development.

Primary Mechanism of Action: Selective Inhibition of the Serotonin Transporter (SERT)

The foundational action of sertraline is its potent and selective inhibition of the presynaptic serotonin transporter (SERT).[3][9] SERT, a member of the SLC6A4 gene family, is a sodium- and chloride-dependent transporter responsible for clearing serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby terminating its signaling.[10][11]

By binding with high affinity to an allosteric site on the SERT protein, sertraline non-competitively blocks this reuptake process.[3][11] This blockade results in an increased concentration and prolonged residence time of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission to postsynaptic receptors.[3][9] This acute elevation of synaptic 5-HT is the direct and immediate consequence of sertraline administration.

Caption: Sertraline blocks the serotonin transporter (SERT), preventing 5-HT reuptake.

Pharmacodynamic Profile and Receptor Selectivity

Sertraline's clinical utility is defined by its high selectivity for SERT over other monoamine transporters. While its primary action is on the serotonin system, it exhibits weak effects on norepinephrine (NET) and dopamine (DAT) transporters.[9][10] Notably, among SSRIs, sertraline has a discernible affinity for DAT, which may contribute to its specific clinical profile, though the clinical relevance of this is not fully established.[1][12]

Beyond monoamine transporters, sertraline also acts as an antagonist or inverse agonist at the sigma-1 (σ1) receptor.[1][13] This interaction is distinct from its SSRI activity and may modulate glutamatergic neurotransmission and cellular stress responses.[14][15] Sertraline shows negligible affinity for adrenergic, cholinergic, GABAergic, or histaminergic receptors, which accounts for its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[9]

Table 1: Comparative Binding Affinities (Ki, nM) of Sertraline

| Target | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. SERT) | Source(s) |

|---|---|---|---|

| Serotonin Transporter (SERT) | ~0.2 - 2.0 | 1 | [12][16] |

| Dopamine Transporter (DAT) | ~25 - 50 | ~125x | [1][12] |

| Norepinephrine Transporter (NET) | ~420 | ~2100x | [10] |

| Sigma-1 (σ1) Receptor | ~30 - 50 | ~150x | [1][13] |

| Alpha-1 Adrenergic Receptor | >1000 | >5000x | [9] |

| Muscarinic M1 Receptor | >1000 | >5000x | [9] |

Note: Ki values are approximate and can vary based on experimental conditions. Lower Ki indicates higher affinity.

Experimental Methodologies for Mechanistic Validation

Protocol: Radioligand Binding Assay for SERT Occupancy

This protocol is designed to determine the binding affinity (Ki) of sertraline for the serotonin transporter using competitive displacement of a known radioligand.

-

Causality: This assay directly quantifies the physical interaction between the drug and its primary molecular target. By measuring how effectively sertraline displaces a high-affinity radiolabeled ligand (e.g., [³H]-citalopram), we can calculate its binding affinity, a core parameter of its potency.[17]

Methodology:

-

Preparation of Tissue Homogenate:

-

Harvest brain tissue (e.g., rat striatum or cortex) or use cultured cells expressing human SERT (e.g., HEK293-hSERT).[17]

-

Homogenize the tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing SERT. Resuspend the pellet in fresh buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]-citalopram) to each well.[17]

-

Add increasing concentrations of unlabeled sertraline (the competitor) to different wells.

-

Include control wells for "Total Binding" (radioligand only) and "Nonspecific Binding" (radioligand + a high concentration of a potent SERT blocker like fluoxetine to saturate all specific binding sites).[17]

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Nonspecific Binding.

-

Plot the percentage of specific binding against the logarithm of the sertraline concentration. This will generate a sigmoidal competition curve.

-

Calculate the IC50 (the concentration of sertraline that inhibits 50% of specific radioligand binding) from the curve.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Microdialysis for Measuring Extracellular Serotonin

This protocol measures real-time changes in extracellular serotonin levels in specific brain regions of a freely moving animal following sertraline administration.

-

Causality: While binding assays confirm target engagement, microdialysis provides functional proof of the downstream consequence—increased synaptic neurotransmitter levels.[18][19] This technique bridges the gap between molecular interaction and neurochemical change in a living system.

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Methodology:

-

Surgical Implantation:

-

Anesthetize the subject (e.g., a Sprague-Dawley rat).

-

Using a stereotaxic frame, surgically implant a guide cannula aimed at the brain region of interest (e.g., hippocampus or prefrontal cortex).[18]

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for 24-48 hours to minimize surgical stress and anesthetic effects on baseline neurotransmitter levels.[18]

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the animal in a specialized cage that allows free movement.

-

Gently insert a microdialysis probe through the guide cannula into the target brain region. The probe has a semi-permeable membrane at its tip.[19]

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[18]

-

Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is collected as "dialysate."[20]

-

Collect several baseline samples (e.g., every 20 minutes for 1-2 hours) to establish a stable baseline of 5-HT levels.

-

-

Drug Administration and Sample Collection:

-

Administer sertraline (or vehicle control) via a systemic route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals for several hours post-administration to monitor the drug-induced changes in extracellular 5-HT.[21]

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.[18][22]

-

Calculate the concentration of 5-HT in each sample.

-

Express the results as a percentage change from the average baseline concentration to visualize the time course of sertraline's effect.

-

Long-Term Neuronal Adaptations: The Basis of Therapeutic Efficacy

The acute increase in synaptic 5-HT does not, on its own, produce an antidepressant effect. The therapeutic benefits of sertraline are associated with neuroadaptive changes that occur over weeks of sustained treatment.[8]

-

Autoreceptor Desensitization: Initially, the elevated synaptic 5-HT activates presynaptic 5-HT1A and 5-HT1B autoreceptors, which function as a negative feedback mechanism, reducing the firing rate of serotonin neurons and serotonin synthesis.[9][23] With chronic sertraline administration, these autoreceptors become desensitized or down-regulated.[8][23] This disinhibition allows for a sustained increase in serotonergic neuronal firing and robust serotonin release, a key step in the therapeutic cascade.[9]

-

Neuroplasticity and Brain-Derived Neurotrophic Factor (BDNF): A significant body of evidence links the therapeutic action of SSRIs to neuroplasticity.[3][24] Chronic sertraline treatment has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in brain regions like the hippocampus and cortex.[25][26][27] BDNF is a key neurotrophin that promotes neuronal survival, growth, and synaptogenesis.[24] The proposed pathway involves 5-HT activating postsynaptic receptors (like 5-HT1A), which triggers intracellular signaling cascades (e.g., involving cAMP and PKA) that ultimately lead to the activation of transcription factors like CREB, boosting BDNF gene expression.[7][8] This BDNF-mediated enhancement of neurogenesis and synaptic connectivity is thought to help reverse the neuronal atrophy observed in stress and depression.[6][24]

-

Structural Brain Changes: Long-term treatment with sertraline can induce volumetric changes in key brain areas. Studies in nonhuman primates have shown that chronic sertraline administration can increase the volume of the anterior cingulate cortex (ACC) in depressed individuals, while potentially decreasing hippocampal volume in non-depressed individuals.[6][28][29][30] These findings suggest that sertraline's effects on brain structure are state-dependent and may contribute to the restoration of healthy neural circuits.

Caption: Downstream effects of chronic sertraline leading to therapeutic action.

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, extending far beyond simple reuptake inhibition. While the blockade of SERT is the initiating event, the therapeutic efficacy arises from a cascade of time-dependent neuronal adaptations. These include the desensitization of inhibitory autoreceptors and, crucially, the promotion of neuroplasticity via pathways involving BDNF, leading to structural and functional changes in neural circuits. Secondary activities at DAT and σ1 receptors may further refine its clinical effects and warrant deeper investigation.

Future research should focus on elucidating the precise role of σ1 receptor antagonism in sertraline's overall profile and exploring how genetic variations in SERT, BDNF, and metabolic enzymes influence individual patient responses. A more profound understanding of these complex neuronal pathways will pave the way for the development of more targeted and rapid-acting antidepressant therapies.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. consensus.app [consensus.app]

- 6. Long Term Sertraline Effects on Neural Structures in Depressed and Nondepressed Adult Female Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychscenehub.com [psychscenehub.com]

- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 23. biorxiv.org [biorxiv.org]

- 24. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Long term sertraline effects on neural structures in depressed and nondepressed adult female nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. neurosciencenews.com [neurosciencenews.com]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Synthesis and Characterization of Sertraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Sertraline hydrochloride, a potent and selective serotonin reuptake inhibitor (SSRI), stands as a cornerstone in the pharmacological management of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry and polymorphic form, demanding rigorous control over its synthesis and comprehensive characterization. This guide, intended for professionals in the fields of chemical research and drug development, provides a detailed exploration of the prevalent synthetic methodologies and the critical analytical techniques employed to ensure the identity, purity, and quality of this compound.

Part 1: Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired (1S, 4S)-enantiomer, which is the biologically active form.[2][3] Several synthetic routes have been developed, with a common strategy involving the synthesis of the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone), followed by reductive amination and resolution.

Synthesis of the Tetralone Intermediate

A prevalent industrial synthesis begins with the Friedel-Crafts acylation of a substituted benzene derivative. An improved method involves the one-stage condensation reaction of 1-naphthol with o-dichlorobenzene using aluminum halides as a catalyst.[3]

Reductive Amination and Formation of Sertraline

The tetralone intermediate is then reacted with methylamine to form a Schiff base.[4] Historically, this reaction utilized titanium tetrachloride (TiCl4), a highly corrosive reagent.[2] More contemporary and environmentally benign methods have replaced TiCl4 with molecular sieves.[2][4]

The subsequent reduction of the Schiff base is a critical step that establishes the cis-stereochemistry of sertraline. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.[4][5] This reduction yields a racemic mixture of the cis-(1S, 4S) and (1R, 4R) enantiomers.

A notable advancement in industrial synthesis involves the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as a stable intermediate. Its stereoselective reduction leads to the desired cis-racemic amine.[2][3][6]

Enantiomeric Resolution

The separation of the desired (1S, 4S)-enantiomer from the racemic mixture is crucial for the therapeutic activity of the final drug product.[3] This is commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as D-(-)-mandelic acid.[4][5] The diastereomeric salt of the (1S, 4S)-enantiomer can be selectively crystallized and then treated with a base to liberate the free sertraline base.

Salt Formation

The final step involves the formation of the hydrochloride salt by treating the purified (1S, 4S)-sertraline free base with hydrogen chloride, typically in a suitable organic solvent like ethanol or ethyl acetate.[7]

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol illustrating the key synthetic transformations:

-

Formation of the Schiff Base: To a solution of 4-(3,4-dichlorophenyl)-1-tetralone in a suitable solvent (e.g., toluene), add methylamine and activated molecular sieves.[4] Heat the reaction mixture to facilitate the formation of the corresponding Schiff's base.[4]

-

Catalytic Hydrogenation: After cooling and filtering to remove the molecular sieves, the solution containing the Schiff's base is subjected to hydrogenation in the presence of a Raney nickel catalyst under hydrogen pressure.[4]

-

Isolation of Racemic this compound: Following the reduction, the catalyst is filtered off, and the reaction mixture is treated with concentrated hydrochloric acid to precipitate the cis-racemate of this compound.[4]

-

Resolution with D-(-)-Mandelic Acid: The racemic hydrochloride salt is converted to the free base and then treated with D-(-)-mandelic acid to form the mandelate salt.[4] The diastereomeric salt of the desired (1S, 4S)-enantiomer is selectively crystallized.

-

Formation of this compound: The isolated mandelate salt is treated with a base to yield the free (1S, 4S)-sertraline base, which is then dissolved in a suitable solvent and treated with a source of hydrogen chloride to afford the final this compound product.[4]

Caption: Generalized synthetic pathway for this compound.

Part 2: Physicochemical Characterization of this compound

Comprehensive characterization is imperative to confirm the chemical identity, purity, and solid-state properties of this compound. This involves a suite of analytical techniques, each providing unique and complementary information.

Spectroscopic Techniques

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of this compound. The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon framework.

| ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm) | Assignment |

| ~7.0-7.5 | Aromatic protons |

| ~4.0 | Proton at C4 |

| ~2.5-3.0 | Methylene protons |

| ~2.0-2.5 | Methyl protons on nitrogen |

| ~1.5-2.0 | Methylene protons |

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).[8][9]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz).[8]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts to the corresponding protons in the sertraline molecule.

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands confirm the presence of N-H bonds in the ammonium salt, aromatic C-H bonds, and C-Cl bonds.

| Characteristic IR Absorption Bands (cm⁻¹) | Assignment |

| ~2400-2800 | N-H stretch (secondary ammonium salt) |

| ~3000-3100 | Aromatic C-H stretch |

| ~1560-1590 | Aromatic C=C stretch[10] |

| ~1000-1100 | C-N stretch |

| ~700-850 | C-Cl stretch |

2.1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of sertraline. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed.[11][12] In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is observed.

| Mass Spectrometry Data (ESI+) | Assignment |

| m/z 306.0 | [Sertraline + H]⁺[11] |

Chromatographic Techniques

2.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound and quantifying any related substances or impurities.[13][14][15] Reversed-phase HPLC with UV detection is a common method.[13] Chiral HPLC methods are specifically developed to determine the enantiomeric purity of the final product.[16]

Experimental Protocol: Purity Determination by RP-HPLC

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of a buffer solution and an organic solvent like acetonitrile or methanol.[13][17]

-

Standard and Sample Preparation: Accurately weigh and dissolve this compound standard and sample in the mobile phase to a known concentration.[17]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Evaluation: Determine the purity of the sample by comparing the peak area of the main sertraline peak to the total area of all peaks. Quantify any impurities using a reference standard.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. This compound is known to exist in multiple polymorphic forms.[18][19][20]

2.3.1 X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and differentiating the various crystalline forms (polymorphs) of this compound.[10][21] Each polymorph exhibits a unique diffraction pattern. For example, Form II is a common and stable polymorph.[19][22]

2.3.2 Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study phase transitions of this compound.[23][24] Each polymorph will have a characteristic melting endotherm. For instance, one of the novel crystalline polymorphs melts at approximately 219°C.[18]

Caption: Comprehensive characterization workflow for this compound.

Conclusion

The synthesis and characterization of this compound are intricate processes that demand a high degree of chemical control and analytical precision. The synthetic routes are designed to achieve high stereoselectivity for the therapeutically active (1S, 4S)-enantiomer. A comprehensive suite of analytical techniques is essential to verify the molecular structure, assess purity, and characterize the solid-state properties of the final drug substance. This rigorous approach to synthesis and characterization is fundamental to ensuring the safety, efficacy, and quality of this compound for its critical role in treating a range of psychiatric disorders.

References

- 1. This compound | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2005121074A2 - Processes for the preparation of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. swgdrug.org [swgdrug.org]

- 9. researchgate.net [researchgate.net]

- 10. US6500987B1 - this compound polymorphs - Google Patents [patents.google.com]

- 11. Determination of this compound in Human Plasma by LC-MS/MS [journal11.magtechjournal.com]

- 12. Rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jopcr.com [jopcr.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tsijournals.com [tsijournals.com]

- 18. US5248699A - Sertraline polymorph - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 21. US6872853B1 - Polymorphic forms of this compound - Google Patents [patents.google.com]

- 22. US6897340B2 - Processes for preparation of polymorphic form II of this compound - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. sphinxsai.com [sphinxsai.com]

Sertraline Hydrochloride and the Promotion of Hippocampal Neurogenesis: A Technical Guide for Researchers

Abstract

The intricate relationship between chronic stress, depression, and reduced hippocampal neurogenesis has become a focal point of modern neuroscience and drug development. Selective serotonin reuptake inhibitors (SSRIs), a cornerstone of antidepressant therapy, have been shown to exert profound effects beyond simple neurotransmitter modulation, notably influencing the birth of new neurons in the adult brain. This technical guide provides an in-depth exploration of the role of a prominent SSRI, sertraline hydrochloride, in promoting hippocampal neurogenesis. We will dissect the molecular mechanisms, present validated experimental protocols for investigation, and discuss the translational implications for the development of novel therapeutics targeting neurogenic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of sertraline's neurogenic properties and the methodologies to effectively study them.

Introduction: The Neurogenic Hypothesis of Depression and Antidepressant Action

The hippocampus, a brain region critical for learning, memory, and emotional regulation, is one of the few areas where neurogenesis persists throughout adulthood.[1] A growing body of evidence suggests that a reduction in the rate of hippocampal neurogenesis is a key pathophysiological component of major depressive disorder (MDD).[1] Chronic stress, a major risk factor for depression, has been consistently shown to decrease the proliferation and survival of new neurons in the dentate gyrus of the hippocampus.[1]

Conversely, many antidepressant treatments, including pharmacotherapies and electroconvulsive therapy, have been demonstrated to increase hippocampal neurogenesis.[1] This has led to the "neurogenic hypothesis of depression," which posits that the therapeutic effects of antidepressants are, at least in part, mediated by their ability to stimulate the birth and maturation of new neurons. These new neurons integrate into existing hippocampal circuits, potentially restoring normal function and alleviating depressive symptoms. Sertraline, a widely prescribed SSRI, has emerged as a significant modulator of this process.[2][3]

Pharmacological Profile of this compound

This compound is a selective serotonin reuptake inhibitor. Its primary mechanism of action is the potent and specific inhibition of the presynaptic serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). While this modulation of serotonergic neurotransmission is central to its antidepressant effects, research has unveiled a more complex pharmacological profile that includes interactions with other signaling pathways crucial for neurogenesis.[3][4] Notably, sertraline has been shown to influence the function of the glucocorticoid receptor (GR) and stimulate the production of key neurotrophic factors, such as brain-derived neurotrophic factor (BDNF).[5][6][7][8][9][10]

Sertraline's Impact on Hippocampal Neurogenesis: The Evidence

Preclinical In Vitro and In Vivo Evidence

A substantial body of preclinical research has demonstrated sertraline's pro-neurogenic effects. Studies utilizing human hippocampal progenitor cells have shown that treatment with sertraline increases neuronal differentiation.[5][6][7][11] Specifically, sertraline has been observed to increase the number of immature, doublecortin (DCX)-positive neuroblasts and mature, microtubule-associated protein-2 (MAP2)-positive neurons.[5][6][11] In animal models, chronic administration of sertraline has been shown to increase the proliferation and survival of newly generated cells in the subgranular zone (SGZ) of the dentate gyrus.[9] This enhanced neurogenesis is often associated with improved performance in hippocampus-dependent learning and memory tasks.[9]

| Study Type | Model | Key Findings | Citation |

| In Vitro | Human Hippocampal Progenitor Cells | Increased immature (DCX+) neuroblasts by 16% and mature (MAP2+) neurons by 26%. | [5][6] |

| In Vitro | Fetal Rat Hippocampal Neural Stem Cells | Promoted differentiation into serotonergic neurons. | [3] |

| In Vivo | R6/2 Huntington's Disease Mouse Model | Increased neurogenesis and BDNF levels, associated with improved motor performance. | [8][10] |

| In Vivo | N171-82Q Huntington's Disease Mouse Model | Increased neural stem cell proliferation and survival. | [9] |

Clinical Evidence and Translational Implications

While direct measurement of neurogenesis in living humans is challenging, indirect evidence supports the relevance of these preclinical findings.[12] Neuroimaging studies in patients with depression have revealed reduced hippocampal volumes, which can be reversed with successful antidepressant treatment.[1] The development of novel imaging techniques, such as magnetic resonance spectroscopy (MRS), holds promise for non-invasively assessing neurogenesis-related biomarkers in the human brain.[12] The pro-neurogenic effects of sertraline suggest that it may not only treat the symptoms of depression but also contribute to the structural and functional restoration of the hippocampus.

Molecular Mechanisms of Sertraline-Induced Neurogenesis

Sertraline's influence on hippocampal neurogenesis is not a direct consequence of serotonin reuptake inhibition alone but involves a complex interplay of intracellular signaling cascades.

The Glucocorticoid Receptor (GR) Pathway

A pivotal mechanism underlying sertraline's pro-neurogenic effects involves the glucocorticoid receptor.[2][5][6][7][[“]] Studies have shown that sertraline's ability to increase neuronal differentiation is dependent on GR activation.[5][6][7][11] This effect is abolished by the GR antagonist RU486.[5][6][11] Sertraline has been shown to increase GR transactivation and modify its phosphorylation status.[6][7] This leads to the increased expression of GR-regulated genes, including the cyclin-dependent kinase inhibitors p27(Kip1) and p57(Kip2), which promote cell cycle exit and neuronal differentiation.[6][7]

Furthermore, this GR-dependent mechanism requires signaling through the protein kinase A (PKA) pathway.[5][6][7] The effects of sertraline on neurogenesis are suppressed by the PKA inhibitor H89 and enhanced by the phosphodiesterase type 4 (PDE4) inhibitor rolipram, which increases intracellular cAMP levels and PKA activity.[5][6]

The BDNF-CREB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of neuronal survival, differentiation, and synaptic plasticity. There is a reciprocal relationship between serotonin and BDNF, where serotonin stimulates BDNF production, and BDNF, in turn, enhances the growth and survival of serotonin neurons.[8] Chronic administration of sertraline has been shown to increase the expression of both cAMP response element-binding protein (CREB) and its downstream target, BDNF, in the hippocampus.[8][9] The activation of CREB is a crucial step in mediating the neurogenic effects of antidepressants.[14] This pathway is thought to contribute significantly to the therapeutic effects of sertraline.[15]

Experimental Workflows for Studying Sertraline-Induced Neurogenesis

To rigorously investigate the effects of sertraline on hippocampal neurogenesis, a multi-faceted approach employing both cellular and behavioral assays is recommended.

Assessing Cell Proliferation and Differentiation

5.1.1. BrdU Labeling for Birth-Dating New Neurons

5-bromo-2'-deoxyuridine (BrdU) is a synthetic thymidine analog that incorporates into the DNA of dividing cells during the S-phase of the cell cycle.[16][17][18] This technique allows for the "birth-dating" of new cells.

Step-by-Step Protocol:

-

BrdU Administration: Dissolve BrdU in sterile 0.9% NaCl. Administer to rodents via intraperitoneal (i.p.) injection. A typical dose is 50 mg/kg. The timing and frequency of injections will depend on the experimental question (e.g., a single injection to label a cohort of proliferating cells, or multiple injections over several days).

-

Survival Period: Following BrdU administration, animals are left for a specific survival period to allow for the differentiation and maturation of the labeled cells. This can range from 24 hours to several weeks.

-

Tissue Processing: At the end of the survival period, animals are deeply anesthetized and transcardially perfused with 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

-

Sectioning: Coronal sections of the hippocampus (typically 40 µm thick) are cut using a cryostat or vibratome.

-

Immunohistochemistry:

-

DNA Denaturation: To expose the BrdU epitope, sections are incubated in a solution of 2N HCl.

-

Blocking: Sections are incubated in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.

-

Secondary Antibody Incubation: Sections are incubated with a fluorescently labeled secondary antibody (e.g., donkey anti-rat Alexa Fluor 488).

-

Co-labeling: To determine the phenotype of the BrdU-positive cells, co-labeling with neuronal (e.g., NeuN, DCX) or glial (e.g., GFAP) markers is performed.[19]

-

-

Imaging and Quantification: Sections are imaged using a confocal microscope. The number of BrdU-positive cells and co-labeled cells in the dentate gyrus is quantified using stereological methods.

5.1.2. Immunohistochemistry for Endogenous Markers

In addition to BrdU labeling, immunohistochemistry for endogenous markers of proliferation and neuronal differentiation is crucial.

-

Ki67: A nuclear protein expressed during all active phases of the cell cycle, but absent in quiescent (G0) cells.[16][17] It is a reliable marker of cell proliferation.[20][21][22]

-

Doublecortin (DCX): A microtubule-associated protein expressed in migrating neuroblasts and immature neurons.[20][21][22][23]

The immunohistochemical protocol is similar to that for BrdU, but without the DNA denaturation step. Heat-induced epitope retrieval may be necessary for optimal staining of some antigens.[24]

Behavioral Assays for Hippocampal Function

To assess the functional consequences of sertraline-induced neurogenesis, behavioral tests that are sensitive to hippocampal function are employed.

-

Morris Water Maze: A classic test of spatial learning and memory.[25] Mice are trained to find a hidden platform in a pool of opaque water, using distal spatial cues.

-

Novel Object Recognition Test: This test assesses recognition memory, which is dependent on the hippocampus.[26] It is based on the innate tendency of rodents to explore a novel object more than a familiar one.

-

Barnes Maze: An alternative to the Morris water maze for assessing spatial learning and memory that is less stressful as it does not involve swimming.[26]

Conclusion and Future Directions

This compound's role in promoting hippocampal neurogenesis is a compelling example of the complex and multifaceted actions of antidepressants. The convergence of evidence from in vitro and in vivo studies points to the GR and BDNF-CREB signaling pathways as key mediators of this effect. For drug development professionals, these findings highlight the potential for targeting these pathways to develop novel therapeutics with enhanced pro-neurogenic and antidepressant efficacy. Future research should focus on further elucidating the downstream targets of these pathways and exploring how individual genetic variations may influence the neurogenic response to sertraline. The continued development of non-invasive neuroimaging techniques will be crucial for translating these preclinical findings to the clinical setting and for personalizing antidepressant treatment.

References

- 1. Implications of adult hippocampal neurogenesis in antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. Sertraline promotes hippocampus-derived neural stem cells differentiating into neurons but not glia and attenuates LPS-induced cellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sertraline Slows Disease Progression and Increases Neurogenesis in N171-82Q mouse model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. consensus.app [consensus.app]

- 14. cAMP/PKA-CREB-BDNF signaling pathway in hippocampus mediates cyclooxygenase 2-induced learning/memory deficits of rats subjected to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

- 18. deepdyve.com [deepdyve.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Consistency and Variation in Doublecortin and Ki67 Antigen Detection in the Brain Tissue of Different Mammals, including Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. jneurosci.org [jneurosci.org]

- 25. Impaired hippocampal-dependent learning and functional abnormalities in the hippocampus in mice lacking serotonin1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dergipark.org.tr [dergipark.org.tr]

The Stereochemical Nuances of a Widely Prescribed Antidepressant: A Pharmacological Profile of Sertraline Hydrochloride Enantiomers

Introduction: The Critical Role of Chirality in Sertraline's Therapeutic Action

Sertraline, a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder, is a selective serotonin reuptake inhibitor (SSRI) renowned for its efficacy and tolerability profile[1]. Its therapeutic success, however, is not merely a function of its chemical scaffold but is intrinsically linked to its stereochemistry. The sertraline molecule possesses two chiral centers, giving rise to four distinct stereoisomers: (+)-cis-(1S,4S), (-)-cis-(1R,4R), (+)-trans-(1R,4S), and (-)-trans-(1S,4R)[1][2]. It is the (+)-cis-(1S,4S) enantiomer that is utilized clinically as sertraline hydrochloride[1][2]. This in-depth guide will elucidate the distinct pharmacological profiles of these enantiomers, underscoring the critical importance of stereochemical considerations in drug design and development. We will delve into the stereoselective synthesis and separation of these isomers, their differential interactions with monoamine transporters, and their metabolic fates, providing a comprehensive resource for researchers and drug development professionals.

Stereoselective Synthesis and Enantiomeric Separation: Isolating the Therapeutic Agent

The commercial production of this compound necessitates a robust and efficient method for isolating the desired (+)-cis-(1S,4S) enantiomer from the other stereoisomers, which are considered impurities[1]. The synthesis of sertraline often results in a racemic mixture of the cis and trans isomers, requiring sophisticated purification techniques.

Asymmetric Synthesis Approaches

Modern synthetic strategies increasingly focus on enantioselective methods to maximize the yield of the desired stereoisomer from the outset. One notable approach involves an intramolecular nucleophilic addition to an imine, a method that has been shown to produce sertraline in a high overall yield and as a single diastereoisomer[3]. This particular strategy establishes the crucial stereocenter at the C4 position through a conjugated addition of an arylmagnesium bromide to a cinnamic imide derivative, employing a chiral auxiliary like phenyloxazolidinone to guide the stereochemistry[3]. Another innovative method utilizes a lithiation/borylation–protodeboronation sequence, which hinges on a 1,2-metallate rearrangement of a boronate complex with inversion of stereochemistry, followed by a highly stereoselective protodeboronation that proceeds with retention of configuration.

Resolution and Analytical Separation

The classical approach to obtaining the enantiomerically pure form of sertraline involves the resolution of the racemate with a chiral resolving agent, such as D-mandelic acid[3]. Following the synthesis of the racemic cis-sertraline, the diastereomeric salts are formed, and their differential solubility allows for their separation.

For the analytical and preparative separation of sertraline's stereoisomers, high-performance liquid chromatography (HPLC) is the method of choice. A variety of chiral stationary phases (CSPs) have been successfully employed for this purpose.

Detailed HPLC Method for Enantiomeric Separation of Sertraline

This protocol outlines a validated HPLC method for the separation of sertraline enantiomers, adapted from established methodologies.

Objective: To achieve baseline separation of the cis-(1S,4S) and cis-(1R,4R) enantiomers of sertraline.

Materials:

-

This compound reference standards (for all four stereoisomers, if available)

-

HPLC grade n-hexane, isopropyl alcohol, ethanol, and diethylamine

-

Chiral stationary phase column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size)

-

HPLC system with UV detector

Chromatographic Conditions:

-

Mobile Phase: n-hexane:isopropyl alcohol:ethanol:diethyl amine (850:100:50:0.1 v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

-

Sample Concentration: 0.3 mg/mL in ethanol

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of the solvents. Degas the mobile phase prior to use.

-

Standard Solution Preparation: Prepare a standard solution of the sertraline enantiomer to be quantified in ethanol at the target concentration.

-

Sample Preparation: Dissolve the sertraline bulk drug or formulated product in ethanol to achieve the desired concentration.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the standard and sample solutions and record the chromatograms for a sufficient run time to allow for the elution of all isomers.

-

Data Analysis: Identify and quantify the enantiomers based on their retention times compared to the standards.

This method has been demonstrated to provide superior resolution between the sertraline enantiomers, making it suitable for quality control and purity analysis.

Pharmacodynamics: A Stereoselective Interaction with Monoamine Transporters

The primary mechanism of action of sertraline is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. This interaction is highly stereoselective, with the (+)-cis-(1S,4S) enantiomer being the most potent and selective inhibitor of SERT.

| Stereoisomer | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |

| (+)-cis-(1S,4S)-sertraline | 0.29 | 25 | 420 |

| (-)-cis-(1R,4R)-sertraline | - | - | - |

| (+)-trans-(1R,4S)-sertraline | Potent inhibitor | Potent inhibitor | Potent inhibitor |

| (-)-trans-(1S,4R)-sertraline | - | - | More selective inhibitor |

The (+)-cis-(1S,4S) enantiomer exhibits a high affinity for SERT, with a Ki value of 0.29 nM. It is noteworthy that this enantiomer also displays a moderate affinity for the dopamine transporter (DAT) with a Ki of 25 nM, a property that distinguishes it from many other SSRIs. Its affinity for the norepinephrine transporter (NET) is significantly lower, with a Ki of 420 nM, underscoring its selectivity for SERT.

The other stereoisomers have markedly different pharmacological profiles. The (+)-trans-(1R,4S)-enantiomer is a potent inhibitor of serotonin, dopamine, and norepinephrine transporters, lacking the selectivity of the cis isomer[2]. The (-)-trans-(1S,4R)-enantiomer is more selective for the inhibition of norepinephrine reuptake[2]. The (-)-cis-(1R,4R) enantiomer is considered an impurity and its pharmacological activity is significantly lower than the clinically used enantiomer.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinities of the sertraline enantiomers for the monoamine transporters, a competitive radioligand binding assay is a standard and robust method.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for Radioligand Binding Assay with Sertraline Enantiomers

Objective: To determine the inhibitory constant (Ki) of each sertraline enantiomer for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

[3H]Citalopram (specific activity ~70-90 Ci/mmol)

-

Sertraline enantiomer stock solutions

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash buffer: Ice-cold assay buffer

-

Scintillation cocktail

-

96-well filter plates (GF/B) pre-soaked in 0.3% polyethyleneimine

Procedure:

-

Membrane Preparation: Prepare membranes from HEK293-hSERT cells. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of [3H]citalopram (final concentration ~1 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of [3H]citalopram, 50 µL of a high concentration of a competing SSRI (e.g., 10 µM fluoxetine), and 150 µL of membrane preparation.

-

Competition Binding: 50 µL of [3H]citalopram, 50 µL of varying concentrations of the sertraline enantiomer, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the sertraline enantiomer to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Transporter Uptake Assay

In addition to binding affinity, the functional inhibition of the transporter can be assessed using a transporter uptake assay.

Caption: Workflow for a transporter uptake assay.

Pharmacokinetics and Metabolism: A Stereoselective Journey in the Body

The disposition and metabolism of sertraline are also subject to stereoselectivity. In preclinical studies using male Wistar rats, the plasma levels of (+)-cis-(1S,4S)-sertraline were found to be higher than those of (-)-cis-(1R,4R)-sertraline after oral administration of the racemate[1]. The area under the curve (AUC) and the maximum concentration (Cmax) were also greater for the clinically active enantiomer[1].

The primary metabolic pathway for sertraline is N-demethylation to form desmethylsertraline, which is substantially less active as a serotonin reuptake inhibitor[4]. This metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes, with contributions from CYP2B6, CYP2C19, CYP3A4, and CYP2D6. The metabolism of sertraline is stereoselective, and genetic polymorphisms in these CYP enzymes can lead to inter-individual variability in plasma concentrations of the drug.

Off-Target Pharmacology and Clinical Implications

While the primary therapeutic effect of sertraline is attributed to its potent and selective inhibition of SERT, its interactions with other targets, particularly the dopamine transporter, may contribute to its clinical profile. The moderate affinity of (+)-cis-(1S,4S)-sertraline for DAT is unique among many SSRIs and may be associated with some of its activating properties. A comprehensive off-target screening of all four enantiomers against a broad panel of receptors and transporters would provide a more complete picture of their potential for side effects and polypharmacology. Such studies are crucial for a thorough understanding of the overall safety and efficacy profile of the drug and its impurities.

Conclusion

The pharmacological profile of this compound is a clear testament to the profound impact of stereochemistry on drug action. The therapeutic efficacy of this widely used antidepressant resides almost exclusively in the (+)-cis-(1S,4S) enantiomer, which exhibits high-affinity and selective inhibition of the serotonin transporter. The other stereoisomers, with their distinct and less favorable pharmacological profiles, are considered impurities that must be carefully controlled during the manufacturing process. A deep understanding of the stereoselective synthesis, separation, pharmacodynamics, and pharmacokinetics of each enantiomer is paramount for ensuring the quality, safety, and efficacy of sertraline. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to develop and characterize this and other chiral therapeutic agents.

References

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of selective serotonin re-uptake inhibitors (SSRIs) | Semantic Scholar [semanticscholar.org]

- 4. Determination of rat plasma levels of sertraline enantiomers using direct injection with achiral-chiral column switching by LC-ESI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Effects of Sertraline Hydrochloride on the Glucocorticoid Receptor Pathway

Abstract

Major Depressive Disorder (MDD) is frequently associated with dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to impaired glucocorticoid receptor (GR) signaling. While sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily known for its modulation of the serotonergic system, a substantial body of evidence reveals its significant, albeit complex, influence on the GR pathway. This technical guide provides an in-depth analysis of the molecular and systemic effects of sertraline on GR function. We will move beyond the canonical view of SSRIs to explore direct and indirect mechanisms, including the modulation of HPA axis activity, regulation of GR phosphorylation and transactivation, and the impact on GR sensitivity. This guide synthesizes findings from preclinical and clinical studies to offer a nuanced understanding of sertraline's therapeutic action, presenting key experimental protocols and conceptual frameworks for future research and development in psychopharmacology.

Introduction: The Glucocorticoid Receptor in the Pathophysiology of Depression

The glucocorticoid receptor is a critical regulator of the body's stress response. As a member of the nuclear receptor superfamily, the GR acts as a ligand-dependent transcription factor. In its inactive state, it resides in the cytoplasm within a multiprotein chaperone complex. Upon binding to its ligand, primarily cortisol in humans, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. There, it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes.

A cornerstone of the neurobiology of depression is the observation of HPA axis hyperactivity and impaired GR-mediated negative feedback.[1][2][3][4] In many patients with MDD, this "glucocorticoid resistance" leads to elevated circulating cortisol levels, which paradoxically fail to suppress HPA axis activity.[1][5] This sustained hypercortisolemia is linked to the structural and functional brain changes seen in depression, including reduced hippocampal volume and decreased neurogenesis.[4] Consequently, the GR has emerged as a key therapeutic target, with the restoration of its function being a proposed mechanism for the clinical efficacy of antidepressants.[2][4]

The HPA Axis and GR Negative Feedback

The diagram below illustrates the canonical HPA axis and the critical role of the GR in its negative feedback regulation, a primary site of dysfunction in major depression.

Sertraline's Systemic Effect: Modulating the HPA Axis and Cortisol Levels

The effect of sertraline on HPA axis output is not monolithic; it is highly dependent on the duration of treatment and the population studied. This complexity is a critical consideration for both clinical and preclinical research design.

Acute vs. Chronic Administration

Acute or single-dose administration of sertraline often stimulates the HPA axis, leading to an increase in cortisol concentrations.[5][6] This is observed in both healthy individuals and animal models.[5][6][7] For instance, a single 100 mg oral dose of sertraline was found to elevate both resting and exercise-provoked cortisol levels in healthy men.[5] This initial stimulatory effect may be attributed to the acute increase in synaptic serotonin, which can activate 5-HT receptors that project to the hypothalamus.

Conversely, chronic sertraline treatment, which aligns with its clinical use, is often associated with a "normalization" or reduction of HPA axis hyperactivity in depressed patients.[5][8][9] Studies have shown that after several weeks of therapy, initially elevated basal cortisol levels may decrease.[8][10] However, the evidence is not entirely consistent. One study in female depressed patients found that plasma cortisol levels were significantly higher after 4 weeks of sertraline treatment compared to baseline, but returned to pretreatment values after 24 weeks.[8][11][12] Another study in healthy adults found that 6 weeks of sertraline treatment increased the cortisol response to a Dex/CRH test, contrasting with the dampening effect often seen in depressed patients who respond to treatment.[5]

Data Summary: Sertraline and Cortisol

The divergent findings from human studies underscore the importance of context in evaluating sertraline's effects on the HPA axis.

| Study Population | Treatment Duration | Key Finding on Cortisol Levels | Reference(s) |

| Healthy Adults | Acute (Single Dose) | Increased | [5][6] |

| Healthy Adults | Chronic (6 weeks) | Increased response to Dex/CRH test | [5] |

| Depressed Patients | Chronic (4 weeks) | Increased | [10][11] |

| Depressed Patients | Chronic (24 weeks) | Returned to baseline (from 4-week high) | [8] |

| Depressed Patients | Chronic (4+ weeks) | Decreased / "Normalized" | [5][9] |

Molecular Mechanisms: Sertraline's Direct Engagement with the GR Pathway

Beyond systemic HPA axis modulation, sertraline exerts direct effects on the glucocorticoid receptor at the cellular level. These actions provide a more granular explanation for how the drug may restore GR function.

Regulation of GR Phosphorylation

GR activity is finely tuned by post-translational modifications, particularly phosphorylation. Specific phosphorylation sites on the GR dictate its stability, nuclear translocation, and transcriptional activity. Research using human hippocampal progenitor cells has shown that sertraline dynamically regulates GR phosphorylation in a time-dependent manner.[13]

-

Phosphorylation at Serine 203 (S203): Sertraline treatment (1 μM) initially decreases S203 phosphorylation after 1 hour but significantly increases it after 6 and 12 hours.[13]

-

Phosphorylation at Serine 211 (S211): While sertraline alone does not alter S211 phosphorylation, co-treatment with dexamethasone (DEX) and sertraline leads to hyperphosphorylation at S211, exceeding the effect of DEX alone.[13]

This differential and time-dependent phosphorylation suggests a mechanism by which sertraline can prime or modify the receptor's responsiveness to its endogenous ligand, cortisol.

Enhancement of GR-Mediated Gene Transcription

The ultimate measure of GR function is its ability to regulate gene expression. Sertraline has been shown to increase GR transactivation.[13] This effect is mechanistically linked to its influence on GR phosphorylation. Furthermore, sertraline treatment increases the expression of GR-mediated genes, such as the cell cycle inhibitors p27Kip1 and p57Kip2.[13] The induction of these genes was abolished by the GR antagonist RU486, confirming that the effect is mediated through the glucocorticoid receptor.[13]

Modulation of Membrane Steroid Transporters

An elegant and often overlooked mechanism involves sertraline's interaction with membrane transporters that regulate intracellular glucocorticoid concentrations. The multidrug resistance (MDR) P-glycoprotein is an efflux transporter present at the blood-brain barrier and on various cell types that actively pumps out substrates, including cortisol and the synthetic glucocorticoid dexamethasone.[14]

Several antidepressants, including sertraline, can inhibit this transporter.[3][14] By inhibiting the efflux of glucocorticoids from the cell, sertraline effectively increases the intracellular concentration of the GR's ligand. This leads to enhanced GR activation and subsequent gene transcription without altering the receptor itself.[14] This mechanism explains why some in vitro studies show that antidepressants enhance GR function in the presence of cortisol or dexamethasone but not corticosterone, which is not a substrate for this transporter.[14]

Methodologies for Assessing Sertraline's Effect on the GR Pathway

To facilitate further research, this section provides validated, step-by-step protocols for key experiments discussed in this guide. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol: Western Blot for GR Phosphorylation in Cell Culture

Objective: To quantify the change in phosphorylation of GR at specific serine residues (S203, S211) and total GR protein levels following sertraline treatment.

Materials:

-

Human neural progenitor cell line (e.g., HPC0A07/03 C)

-

Cell culture medium and supplements

-

This compound solution (in DMSO or appropriate vehicle)

-

Dexamethasone (DEX) solution

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-GR (Ser203), Rabbit anti-phospho-GR (Ser211), Mouse anti-total-GR, Mouse anti-β-Actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in 6-well plates. Allow cells to adhere and grow for 24 hours.

-

Starvation (Optional): Replace medium with serum-free medium for 4-6 hours to reduce basal signaling.

-

Treatment: Treat cells with vehicle control, sertraline (e.g., 1 µM), DEX (e.g., 100 nM), and a combination of sertraline + DEX for specified time points (e.g., 1, 6, 12 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape cells, and transfer lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-phospho-GR S203, diluted in blocking buffer) overnight at 4°C.

-

Wash membrane 3x for 10 minutes with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x for 10 minutes with TBST.

-

-

Detection and Analysis: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software. Normalize phospho-GR signals to total GR, and total GR to the loading control (β-Actin).

Causality and Validation: This protocol validates causality by comparing treated samples to a vehicle control. The inclusion of a positive control (DEX) ensures the cellular system is responsive. Normalizing to total GR and a loading control accounts for variations in protein loading, ensuring that observed changes are due to phosphorylation events and not changes in total protein expression.

Protocol: GR-Mediated Gene Transcription Reporter Assay

Objective: To measure the functional effect of sertraline on the transcriptional activity of the glucocorticoid receptor.

Materials:

-

L929 cells stably transfected with an MMTV-luciferase reporter plasmid (or similar).

-

Cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS to remove endogenous steroids).

-

Sertraline, Dexamethasone, and GR antagonist RU486.

-

Luciferase Assay System.

-

Luminometer.

Procedure:

-

Cell Plating: Plate transfected cells in a 96-well white, clear-bottom plate at 2x10^4 cells per well in medium containing charcoal-stripped FBS.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the treatment conditions:

-

Vehicle Control

-

DEX (e.g., 100 nM)

-

Sertraline (e.g., 1 µM)

-

DEX + Sertraline

-

DEX + Sertraline + RU486 (e.g., 1 µM)

-

-

Incubation: Incubate cells for 24 hours.

-

Luciferase Assay:

-

Remove medium and wash cells with PBS.

-

Lyse the cells using the lysis reagent provided in the luciferase assay kit.

-

Add the luciferase substrate to the lysate.

-

-

Measurement: Immediately measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize all readings to the vehicle control. Compare the fold-change in luciferase activity across conditions.

Causality and Validation: The use of charcoal-stripped serum is critical to remove confounding endogenous glucocorticoids. The inclusion of DEX serves as a positive control for GR activation. The addition of the GR antagonist RU486 is the key validation step; if the effect of sertraline on DEX-induced transcription is blocked by RU486, it confirms the effect is GR-dependent.

Conclusion and Future Directions

This compound's interaction with the glucocorticoid receptor pathway is a multifaceted process that extends far beyond its primary classification as an SSRI. The evidence compellingly demonstrates that sertraline can modulate HPA axis activity, directly influence GR phosphorylation and transcriptional function, and alter intracellular glucocorticoid availability. The apparent contradictions in the literature—such as the opposing effects of acute versus chronic administration—highlight a dynamic, adaptive process that likely contributes to the delayed onset of therapeutic action.